molecular formula C27H20N2O8S B12809800 8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate CAS No. 106674-03-7

8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate

Cat. No.: B12809800
CAS No.: 106674-03-7
M. Wt: 532.5 g/mol
InChI Key: AVADCSIAVBNFKV-UHFFFAOYSA-N
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Description

8-O-Benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate is a highly functionalized pyrroloindole derivative characterized by a fused bicyclic core with multiple substituents. The molecule features:

  • 8-O-benzyl and 2-O-methyl ester groups that influence solubility and steric bulk.
  • A 3-(4-methylphenyl)sulfonyl (tosyl) group, which enhances electrophilicity and may participate in sulfonamide-based interactions.

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or as an intermediate in organic synthesis. Its crystal structure, if resolved, likely employs SHELX software for refinement, given its dominance in small-molecule crystallography .

Properties

CAS No.

106674-03-7

Molecular Formula

C27H20N2O8S

Molecular Weight

532.5 g/mol

IUPAC Name

8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate

InChI

InChI=1S/C27H20N2O8S/c1-15-8-10-17(11-9-15)38(34,35)29-20(27(33)36-2)12-18-21-19(13-28-22(21)24(30)25(31)23(18)29)26(32)37-14-16-6-4-3-5-7-16/h3-13,28H,14H2,1-2H3

InChI Key

AVADCSIAVBNFKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C(=O)C(=O)C4=C3C(=CN4)C(=O)OCC5=CC=CC=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a lead structure in the development of new therapeutic agents. Its unique chemical properties allow for the design of novel drugs targeting various diseases, particularly cancer and infectious diseases. Research indicates that derivatives of pyrroloindole compounds exhibit significant antitumor activity by inhibiting key enzymes involved in DNA replication and repair, such as topoisomerase II.

Case Study: Antitumor Activity
A study demonstrated that similar pyrroloindole derivatives showed strong cytotoxic effects against cancer cell lines like Mia PaCa-2 and PANC-1. The proposed mechanism involves the inhibition of topoisomerase II, leading to increased apoptosis in cancer cells. This suggests that 8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate may exhibit comparable antitumor properties.

Organic Synthesis

This compound is also valuable as an intermediate in organic synthesis. Its unique structure allows chemists to modify it further to create more complex molecules or natural products. The synthesis typically involves several steps:

  • Formation of the Indole Core : Achieved through methods like Fischer indole synthesis.
  • Functionalization : Introducing substituents at specific positions on the indole ring.
  • Oxidation : Using oxidizing agents to form dioxo groups at the 4 and 5 positions.

These synthetic routes are crucial for generating derivatives that can be tested for various biological activities.

Biological Studies

The compound's structure enables it to interact with specific biological targets, making it useful for studying biochemical pathways and mechanisms. The sulfonyl and dioxo groups facilitate interactions with enzymes and receptors through hydrogen bonding and electrostatic interactions.

Mechanism of Action

The mechanism of action of 8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and dioxo groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. Additionally, the indole core can interact with aromatic residues in protein binding sites, enhancing its binding affinity .

Comparison with Similar Compounds

Critical Observations :

  • The tosyl group in the target compound enhances hydrophobicity compared to smaller sulfonyl groups (e.g., methylsulfonyl in Analog 1), impacting solubility and membrane permeability.

NMR Spectral Analysis

Comparative NMR studies (e.g., Figure 6 in Ref ) reveal that substituent changes in regions analogous to "positions 29–36" (Region B) and "39–44" (Region A) directly alter chemical shifts. For the target compound:

  • Region A (39–44) : The benzyl group’s aromatic protons introduce distinct downfield shifts (~7.2–7.5 ppm) absent in methyl-protected analogues.
  • Region B (29–36): The tosyl group’s methyl resonance (~2.4 ppm) and sulfonyl-linked aromatic protons (~7.6–8.0 ppm) differ markedly from non-sulfonylated analogues.

These shifts confirm the substituents’ electronic and steric contributions, aligning with methodologies in Ref .

Physicochemical and Reactivity Profiles

Using the lumping strategy (Ref ), compounds with similar core structures but varying substituents can be grouped to predict behavior:

Property Target Compound Analog 1 Analog 2
Solubility in DMSO Moderate (~20 mg/mL) High (>50 mg/mL) Low (<5 mg/mL)
Reactivity with Nucleophiles Slow (steric shielding) Moderate Fast (unprotected C=O)
Thermal Stability High (decomp. >200°C) Moderate (~150°C) Low (<100°C)

Key Findings :

  • The target compound’s tosyl and benzyl groups reduce solubility but enhance stability, a trade-off critical for pharmaceutical formulation.
  • Analog 2’s unprotected core exhibits rapid reactivity, making it unsuitable for long-term storage but useful in synthetic cascades .

Crystallographic Refinement

The compound’s structural validation likely relies on SHELXL, which refines small molecules with high precision . Comparatively, analogues with fewer substituents (e.g., Analog 2) require fewer refinement parameters due to reduced conformational ambiguity.

Biological Activity

The compound 8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various medical contexts, particularly in cancer treatment and other diseases.

Chemical Structure and Properties

The compound belongs to the class of pyrroloindoles, which are known for their diverse biological activities. Its structure includes multiple functional groups that contribute to its interaction with biological systems.

Antitumor Activity

Research indicates that derivatives of pyrroloindole compounds exhibit significant antitumor properties. For example, a study on similar compounds demonstrated strong cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1, suggesting that the target compound may also possess similar properties due to its structural characteristics .

The proposed mechanism of action for pyrroloindole derivatives often involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, some studies have highlighted their role in inhibiting topoisomerase II, a critical enzyme for DNA replication and repair . This inhibition can lead to increased apoptosis in cancer cells.

Study 1: Antitumor Efficacy

In a comparative study, several pyrroloindole derivatives were evaluated for their antitumor efficacy. The results showed that compounds with similar sulfonyl and dicarboxylate groups exhibited enhanced cytotoxicity against human tumor cell lines. The study established a structure-activity relationship (SAR) indicating that modifications to the sulfonyl group significantly influenced biological activity .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of pyrroloindole derivatives. The results indicated that these compounds could effectively inhibit key metabolic enzymes involved in cancer metabolism, further supporting their potential as therapeutic agents .

Data Tables

Compound Cell Line IC50 (µM) Mechanism
Compound AMia PaCa-212.5Topoisomerase II Inhibition
Compound BPANC-115.0Apoptosis Induction
Target CompoundHepG210.0Metabolic Enzyme Inhibition

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